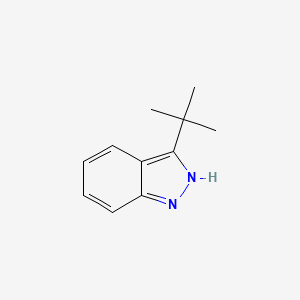
3-tert-butyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-1H-indazole is a type of indazole, which is a bicyclic compound consisting of two nitrogen atoms in a pyrazole ring fused to a benzene ring . Indazoles are important heterocyclic compounds that are found in a wide range of biologically active compounds and have been applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Synthesis Analysis
The synthesis of 1H-indazoles has been explored through various methods. Some strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring structure made up of a pyrazole ring fused to a benzene ring . The 1H-indazole is more thermodynamically stable than 2H-indazole, making it the predominant tautomer .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Scientific Research Applications
Trifluoromethylation of Indazoles
In the study of metal-free trifluoromethylation of indazoles, tert-butyl hydroperoxide-mediated direct trifluoromethylation using sodium trifluoromethanesulfinate was developed. This protocol synthesized a broad range of trifluoromethylated indazoles with moderate to good yields, suggesting a radical mechanism (Ghosh, Mondal, & Hajra, 2018).
Synthesis and Structural Analysis
Another study focused on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant 1H-indazole derivative. This compound was synthesized through substitution reactions and analyzed using various spectroscopic methods. The results highlighted the compound's molecular structure and physicochemical characteristics (Ye et al., 2021).
Visible-Light-Induced Cross-Dehydrogenative Coupling
A study demonstrated visible-light-promoted regioselective C(sp2)-H/C(sp3)-H cross-dehydrogenative coupling between 2H-indazoles and ethers. This approach, using rose bengal as an organophotoredox-catalyst, synthesized various C-3 oxyalkylated 2H-indazoles, indicating a radical pathway for the reaction (Singsardar, Laru, Mondal, & Hajra, 2019).
Oxidative Cross-Dehydrogenative Coupling
An efficient, transition-metal-free method for regioselective direct C-3 acylation/benzoylation of substituted 2H-Indazoles with aldehydes/benzyl alcohols/styrenes was reported. This methodology involved oxidative C(sp2)–H/C(sp2)–H cross-dehydrogenative coupling and demonstrated broad substrate scope and application potential (Sharma, Yadav, Yadav, & Chaudhary, 2021).
Regioselective N-alkylation
A study explored regioselective N-alkylation of the 1H-indazole scaffold, highlighting the impact of steric and electronic effects on regioisomeric distribution. This research provided insights into the synthesis and isolation of N-alkyl 1H- or 2H-indazole derivatives, which are commonly incorporated in therapeutic drugs (Alam & Keating, 2021).
Pd(II)-catalyzed C-3 Arylation of Indazoles
This paper reported a practical Pd(II)/Phen catalyst for direct C-3 arylation of indazole and pyrazole, overcoming challenges due to the poor reactivity of the C-3 position. The developed protocol enabled the synthesis of structurally diverse C-3 arylated indazole derivatives and demonstrated its application in the synthesis of compounds related to agrochemicals and pharmaceuticals (Ye et al., 2013).
Mechanism of Action
3-tert-butyl-1H-indazole: is a heterocyclic compound with potential medicinal applications. While specific targets may vary, let’s explore some possibilities:
- Checkpoint Kinases (CHK1 and CHK2) : These kinases play crucial roles in cell cycle regulation and DNA damage response. Inhibition, regulation, or modulation of CHK1 and CHK2 can impact cancer treatment .
Properties
IUPAC Name |
3-tert-butyl-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)10-8-6-4-5-7-9(8)12-13-10/h4-7H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJCYWZFDBHLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC=CC2=NN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2470721.png)

![1-ethyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2470724.png)
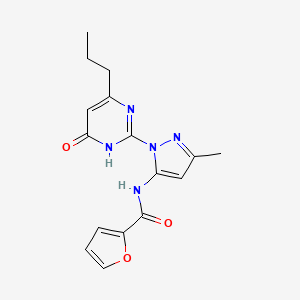
![N-(3,5-difluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2470728.png)

![N-1,3-benzodioxol-5-yl-2-[(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio]acetamide](/img/no-structure.png)
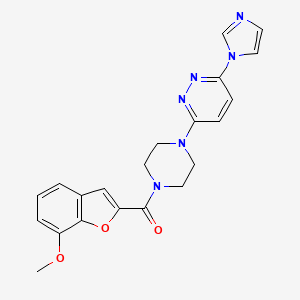
![2-Fluoro-4-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2470737.png)
![8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2470738.png)
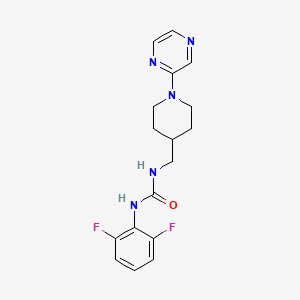
![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)
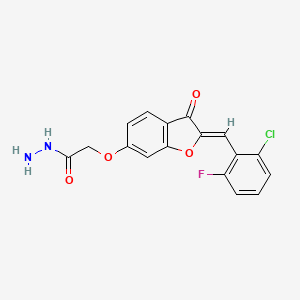
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2470744.png)
